7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1203682-76-1. It has a molecular weight of 215.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.7 . It is a powder that is stored at room temperature .Scientific Research Applications
Therapeutic Applications and Drug Discovery
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, are recognized for their extensive pharmacological activities. THIQs have been identified as "privileged scaffolds" in drug discovery, exhibiting potent activities against cancer and central nervous system disorders. This class of compounds, initially noted for neurotoxicity, later revealed positive effects such as neuroprotection and potential in preventing Parkinsonism. Significant advancements in drug discovery have been made with THIQ derivatives, notably in anticancer efforts, showcasing their versatility and potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Anticancer and Antibacterial Properties
Recent research highlights THIQ's role in designing anticancer agents, underscoring its importance in medicinal chemistry. The scaffold's adaptability allows for the development of analogs targeting various anticancer mechanisms. Additionally, modifications at specific positions of the THIQ scaffold, such as the C-7 or carboxylic C-3 groups, have facilitated its repositioning from antibacterial to anticancer applications. This versatility underscores the scaffold's potential in generating novel compounds with enhanced biological activities, including improved potency and spectrum of activity against cancer (Faheem et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSXNCDOKOKKAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)F)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745173 |
Source
|
Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1203682-76-1 |
Source
|
Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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